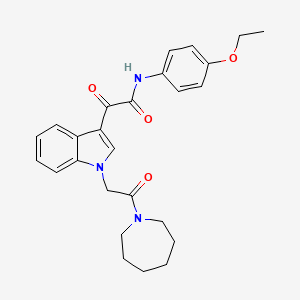

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide

Description

This compound features a central indole scaffold substituted at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a 4-ethoxyphenyl substituent.

Propriétés

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(4-ethoxyphenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O4/c1-2-33-20-13-11-19(12-14-20)27-26(32)25(31)22-17-29(23-10-6-5-9-21(22)23)18-24(30)28-15-7-3-4-8-16-28/h5-6,9-14,17H,2-4,7-8,15-16,18H2,1H3,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAGMOHNRBRGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. It features a complex structure that includes an indole moiety, an azepane ring, and various functional groups that may contribute to its pharmacological properties.

Chemical Structure

The chemical formula of this compound is , and it exhibits a molecular weight of approximately 426.50 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Indole Moiety | Central to the compound's structure, known for its biological activity. |

| Azepane Ring | A seven-membered nitrogen-containing ring that may influence pharmacokinetics. |

| Ethoxyphenyl Group | Enhances lipophilicity and may improve receptor binding affinity. |

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets in biological systems:

- Enzyme Interaction : The indole moiety may inhibit or activate enzymes by binding to their active sites.

- Receptor Modulation : Potential interactions with various receptors could modulate signaling pathways, influencing cellular responses.

Biological Activity

Research findings on the biological activity of this compound indicate several potential therapeutic applications:

Anticancer Activity

Studies have suggested that compounds with indole structures exhibit anticancer properties. For instance, derivatives related to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Preliminary investigations indicate that the compound may possess antimicrobial activity against certain bacterial strains, possibly due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Neuroprotective Effects

Given the presence of the indole structure, there is potential for neuroprotective effects. Some studies suggest that similar compounds can mitigate oxidative stress and inflammation in neuronal cells.

Case Studies

- Anticancer Efficacy : In a study conducted on breast cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating a strong potential for further development as an anticancer agent.

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth at concentrations ranging from 10 to 50 µg/mL, suggesting moderate antibacterial activity.

- Neuroprotection : In vitro assays using neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound reduced cell death by approximately 30%, highlighting its potential neuroprotective properties.

Comparaison Avec Des Composés Similaires

N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides

- Structure : Adamantane (rigid, lipophilic bicyclic hydrocarbon) replaces azepane; N-substituents include fluorobenzyl or other aryl groups.

- Activity : Exhibits anticancer properties against Hela, MCF7, and HepG2 cell lines (Table 1, ). IC50 values range from 12–45 µM, with fluorobenzyl derivatives showing enhanced potency.

- Key Difference : Adamantane’s rigidity may improve receptor binding affinity compared to the flexible azepane in the target compound, but azepane’s larger ring size could alter pharmacokinetics.

N-(2-Nitrophenyl)-2-(1-(3-bromopropyl)-1H-indol-3-yl)-2-oxoacetamide

- Structure : Features a 3-bromopropyl chain at indole-N1 and a 2-nitrophenyl group at the acetamide.

- Activity : Potent antimicrobial activity, highlighting the role of electron-withdrawing groups (e.g., nitro) in targeting microbial enzymes .

- Contrast : The target compound’s 4-ethoxyphenyl (electron-donating) group may favor different biological targets, such as eukaryotic proteins.

Thioacetamide Analog (2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide)

- Structure : Replaces the oxoacetamide’s oxygen with sulfur and substitutes 4-chlorophenyl for 4-ethoxyphenyl.

- Activity : Sulfur’s polarizability and chlorophenyl’s electron-withdrawing nature may enhance interactions with cysteine-rich enzymes, though specific activity data are unavailable .

Role of Aromatic Substituents

- 4-Ethoxyphenyl vs. 4-Chlorophenyl: Chlorine’s electron-withdrawing nature may enhance interactions with electrophilic regions of targets (e.g., antimicrobial enzymes) .

Adamantane vs. Azepane :

Pharmacological Profiles of Analogous Compounds

Méthodes De Préparation

Synthesis of 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indole

Starting Material : Indole.

Reagents : 2-Bromo-1-(azepan-1-yl)ethanone, sodium hydride (NaH), dimethylformamide (DMF).

Procedure :

- Indole is alkylated at the N1 position using 2-bromo-1-(azepan-1-yl)ethanone in anhydrous DMF under nitrogen atmosphere.

- NaH (2.2 eq) is added to deprotonate indole, followed by dropwise addition of the bromoethyl-azepanone derivative.

- The reaction is stirred at 60°C for 12 hours, monitored by TLC (hexane:ethyl acetate, 7:3).

- Purification via silica gel chromatography (ethyl acetate:hexane, 1:1) yields the alkylated indole as a pale-yellow solid (Yield: 68%).

Key Characterization :

Introduction of Thiol Group at Indole Position 3

Starting Material : 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indole.

Reagents : Bromine (Br2), acetic acid, thiourea, potassium hydroxide (KOH).

Procedure :

- Bromination : Indole is brominated at position 3 using Br2 in acetic acid at 0°C for 2 hours (Yield: 82%).

- Thiolation : The 3-bromoindole derivative is refluxed with thiourea (3 eq) in ethanol/water (4:1) for 6 hours. KOH (2M) is added to hydrolyze the intermediate isothiouronium salt, yielding the thiol.

- Purification by extraction (dichloromethane/water) and drying over MgSO4 affords the thiol as a white powder (Yield: 75%).

Key Characterization :

Formation of Thioether-Linked Oxoacetamide

Starting Material : 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indole-3-thiol.

Reagents : Chlorooxoacetyl chloride, triethylamine (Et3N), tetrahydrofuran (THF).

Procedure :

- The thiol (1 eq) is dissolved in anhydrous THF under nitrogen. Et3N (2.5 eq) is added, followed by chlorooxoacetyl chloride (1.2 eq) at 0°C.

- The mixture is stirred at room temperature for 4 hours, forming the thioether-linked oxoacetyl chloride intermediate.

- Solvent evaporation under reduced pressure yields a crude residue, which is used directly in the next step.

Amidation with 4-Ethoxyaniline

Starting Material : Thioether-linked oxoacetyl chloride.

Reagents : 4-Ethoxyaniline, pyridine, dichloromethane (DCM).

Procedure :

- The oxoacetyl chloride (1 eq) is dissolved in DCM. 4-Ethoxyaniline (1.1 eq) and pyridine (1.5 eq) are added dropwise at 0°C.

- The reaction is stirred for 3 hours at room temperature, then quenched with water.

- Purification via silica gel chromatography (ethyl acetate:hexane, 3:7) yields the final product as a crystalline solid (Yield: 65%).

Key Characterization :

- 1H-NMR (400 MHz, CDCl3): δ 8.12 (s, 1H, NH), 7.58–7.52 (m, 2H, aromatic H), 7.30–7.25 (m, 2H, aromatic H), 6.95–6.90 (m, 2H, 4-ethoxyphenyl H), 4.50 (s, 2H, CH2CO), 4.05 (q, 2H, OCH2CH3), 1.80–1.50 (m, 8H, azepane CH2), 1.40 (t, 3H, OCH2CH3).

- 13C-NMR : δ 195.2 (C=O), 168.5 (C=O), 156.3 (C–O), 135.2–114.8 (aromatic C), 63.5 (OCH2CH3), 48.2 (azepane N–CH2), 14.7 (OCH2CH3).

Alternative Synthetic Routes

One-Pot Oxoacetamide Formation via Isocyanide Coupling

Reagents : Indole-3-carboxaldehyde, tert-butyl isocyanide, 4-ethoxyaniline, DCM.

Procedure :

- Indole-3-carboxaldehyde (1 eq) and tert-butyl isocyanide (1.2 eq) are stirred in DCM at room temperature for 24 hours, forming an oxoacetamide intermediate.

- 4-Ethoxyaniline (1 eq) is added, and the mixture is refluxed for 6 hours.

- Purification by crystallization (ethanol/water) yields the product (Yield: 58%).

Limitations : Lower yield compared to stepwise methods due to competing side reactions.

Suzuki Coupling for Aryl Group Introduction

Reagents : 3-Bromoindole derivative, 4-ethoxyphenylboronic acid, Pd(PPh3)4, Na2CO3, dioxane/water.

Procedure :

- The 3-bromoindole intermediate undergoes Suzuki coupling with 4-ethoxyphenylboronic acid under standard conditions.

- Post-coupling, the azepane-oxoethyl group is introduced via alkylation as described in Section 2.1.

Advantage : Enables modular introduction of diverse aryl groups.

Industrial-Scale Considerations

- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)2) reduce coupling reaction times.

- Solvent Recycling : DMF and THF are recovered via distillation for cost-efficiency.

- Continuous Flow Systems : Automated reactors enhance reproducibility in thioether formation and amidation steps.

Challenges and Mitigation Strategies

- Regioselectivity in Alkylation : Competing alkylation at indole C3 is minimized using bulky bases (e.g., LDA).

- Thiol Oxidation : Anaerobic conditions and antioxidants (e.g., BHT) prevent disulfide formation.

- Purification Complexity : High-performance liquid chromatography (HPLC) resolves co-eluting impurities in the final product.

Q & A

What are the recommended multi-step synthesis strategies for 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide?

The synthesis typically involves:

- Indole Core Formation : Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions .

- Functionalization : Introducing the azepane-2-oxoethyl group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and azepane) .

- Amide Bond Formation : Reacting the intermediate with 4-ethoxyaniline under coupling agents like EDCI or HOBt in dichloromethane (DCM) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to achieve >95% purity .

How can researchers confirm the structural integrity of this compound?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify indole, azepane, and acetamide moieties .

- X-ray Crystallography : Resolve stereochemistry and confirm intermolecular interactions (e.g., hydrogen bonding in the crystalline state) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1680–1720 cm) and N–H bonds (~3300 cm) .

What methodologies are used for preliminary biological activity evaluation?

Standard assays include:

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., IC determination) .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

- Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .

- Comparative Analysis : Benchmark activity against structurally similar indole derivatives .

How should researchers address contradictory data in biological activity studies?

Contradictions may arise from:

- Purity Issues : Re-purify the compound and re-test using orthogonal methods (e.g., HPLC vs. LC-MS) .

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., staurosporine for kinase inhibition) .

- Target Selectivity : Perform counter-screens against off-target proteins (e.g., cytochrome P450 enzymes) .

- Structural Confirmation : Re-analyze via X-ray or 2D NMR to rule out isomerization or degradation .

What strategies optimize pharmacokinetic properties like solubility and bioavailability?

Approaches include:

- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) or reduce logP via halogen replacement .

- Prodrug Design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance membrane permeability .

- Formulation Studies : Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes .

- In Vivo Testing : Assess oral bioavailability in rodent models with LC-MS/MS pharmacokinetic profiling .

What advanced techniques elucidate the compound’s mechanism of action (MOA)?

- Molecular Docking : Predict binding modes to targets (e.g., tubulin) using AutoDock Vina or Schrödinger Suite .

- X-ray Co-crystallography : Resolve ligand-protein complexes to identify critical interactions (e.g., hydrogen bonds with ATP-binding pockets) .

- CRISPR-Cas9 Knockout : Validate target dependency by deleting putative genes in cellular models .

- Metabolomic Profiling : LC-MS-based untargeted metabolomics to identify pathway perturbations .

How can reaction yields be optimized during synthesis?

Critical parameters include:

- Catalyst Selection : Piperidine for imine formation or Pd(PPh) for cross-coupling reactions .

- Solvent Effects : Use DMF for polar intermediates or DCM for amide bond formation .

- Temperature Control : Maintain 0–5°C during acid-sensitive steps (e.g., sulfonation) .

- Workup Optimization : Quench reactions with aqueous NaHCO to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.